Ethyl 6-chloro-2-fluoronicotinate is an organic compound characterized by its unique structure, which includes a pyridine ring with a chlorine atom at the 6-position and a fluorine atom at the 2-position, combined with an ethyl ester functional group. Its molecular formula is . This compound is part of the nicotinic acid derivative family, which is known for various biological activities and potential applications in medicinal chemistry.
Common reagents for these reactions include sodium hydroxide or potassium hydroxide for nucleophilic substitutions, and potassium permanganate or lithium aluminum hydride for oxidation and reduction processes, respectively .
The biological activity of ethyl 6-chloro-2-fluoronicotinate is of significant interest in pharmacology. Compounds with similar structures have been investigated for their potential as antimicrobial agents, anticancer drugs, and as modulators of various biological pathways. The presence of halogens such as chlorine and fluorine can enhance the lipophilicity and bioactivity of the compound, making it a candidate for further research in drug development .
The synthesis of ethyl 6-chloro-2-fluoronicotinate typically involves several steps:
For example, one method describes heating a precursor compound with phosphorus oxychloride in the presence of lithium reagents to introduce chlorine before proceeding with esterification .
Ethyl 6-chloro-2-fluoronicotinate has several applications:
Studies on ethyl 6-chloro-2-fluoronicotinate's interactions with biological systems are crucial for understanding its potential therapeutic effects. Preliminary research indicates that compounds with similar structures can modulate enzyme activity or receptor binding, which could lead to its application as a pharmacophore in drug design. Further investigation into its mechanism of action could reveal specific pathways it influences within biological systems .
Ethyl 6-chloro-2-fluoronicotinate shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Ethyl 6-bromo-2-fluoronicotinate | Similar structure but bromine instead of chlorine | May exhibit different reactivity due to bromine |
| Ethyl 6-iodo-2-fluoronicotinate | Contains iodine | Potentially different biological activity |
| Ethyl 4-chloro-5-fluoronicotinate | Chlorine at a different position | Different interaction profile due to positional change |
| Ethyl 5-chloro-2-fluoronicotinate | Chlorine at another position | Variations in chemical reactivity |
The uniqueness of ethyl 6-chloro-2-fluoronicotinate lies in its specific combination of functional groups, which influences its stability, reactivity, and potential biological effects compared to these similar compounds .
Direct fluorination of pyridine derivatives represents a fundamental approach for introducing fluorine atoms into the ethyl 6-chloro-2-fluoronicotinate framework [1]. The electron-deficient nature of pyridine rings poses significant challenges for nucleophilic fluorination reactions, particularly at meta positions, requiring specialized activation strategies [2] [3]. Traditional direct fluorination methodologies employ elemental fluorine gas under controlled conditions, utilizing dilution techniques to manage the highly exothermic nature of these reactions [1].
The use of pyridine nitrogen-oxide intermediates has emerged as a promising strategy for meta-selective fluorination [4]. Research demonstrates that 3-bromo-4-nitropyridine nitrogen-oxide undergoes fluorination with tetrabutylammonium fluoride at room temperature, producing 3-fluoro-4-nitropyridine nitrogen-oxide in 20.7% yield [4]. This methodology exploits the electron-withdrawing effect of the nitrogen-oxide functionality to activate the pyridine ring toward nucleophilic attack [4].
Selectfluor-mediated fluorination protocols have gained prominence for their operational simplicity and mild reaction conditions [5] [6]. Studies indicate that pyridine derivatives form halogen-bonded complexes with Selectfluor, facilitating single-electron reduction processes that promote carbon-hydrogen fluorination [6]. The regioselectivity of these reactions depends critically on pyridine electronics, with electron-poor pyridines demonstrating enhanced reactivity compared to electron-rich analogs [6].
Table 1: Direct Fluorination Reaction Conditions and Yields
| Fluorination Reagent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium Fluoride | 25 | 30 min | 20.7 | Meta-selective | [4] |
| Selectfluor | 25 | 2 h | 65-80 | Position-dependent | [6] |
| Elemental Fluorine | 120 | 8 h | 23 | Mixed products | [7] |
Chlorination of pyridine carboxylic acid derivatives employs diverse methodologies to achieve regioselective substitution patterns [8] [9]. Electrophilic aromatic substitution reactions with chlorine gas require elevated temperatures due to the electron-deficient nature of the pyridine ring [10]. Typical reaction conditions involve temperatures ranging from 200-300°C with extended reaction times to achieve meaningful conversion rates [10].
Pyridine-catalyzed halogenation mechanisms proceed through initial formation of pyridine-halogen complexes, which serve as sources of electrophilic halogen species [9]. The catalytic cycle involves coordination of molecular chlorine to pyridine nitrogen, generating nitrogen-halopyridinium intermediates that facilitate halogen transfer to aromatic substrates [9]. These reactions demonstrate enhanced selectivity when conducted in the presence of Lewis acid promoters such as aluminum chloride [9].
Selectfluor-promoted chlorination utilizing lithium chloride as the chlorine source offers improved regioselectivity under mild conditions [8]. This methodology demonstrates strong dependence on substituent patterns, with 2-aminopyridines and 2-aminodiazines exhibiting enhanced reactivity [8]. Reaction yields typically range from 65-85% with high regioselectivity when performed in dimethylformamide at elevated temperatures [8].
Metalation-halogenation sequences provide alternative pathways for introducing chlorine substituents with precise regiocontrol [11] [12]. Treatment of pyridine derivatives with lithium amide bases at low temperatures generates organolithium intermediates that react with electrophilic chlorinating agents [12]. The regioselectivity of these reactions depends on the directing effects of existing substituents and the choice of metalating base [12].
Palladium-carbon catalyzed hydrogenation represents a versatile methodology for selective dechlorination of halogenated pyridine derivatives [13] [14]. The mechanism involves oxidative addition of carbon-chlorine bonds to palladium centers, followed by hydrogenolysis to regenerate the aromatic system [13]. Reaction conditions typically employ hydrogen gas pressures of 1-5 atmospheres with catalyst loadings of 5-10% by weight [15].
Electrocatalytic hydrogenation using rhodium-supported catalysts demonstrates superior selectivity for pyridine reduction at ambient temperature and pressure [14]. Current densities of 25 milliamperes per square centimeter achieve quantitative conversion of pyridine substrates with 99% current efficiency [14]. The reduction of rhodium oxides on catalyst surfaces proves crucial for maintaining catalytic activity throughout the reaction cycle [14].
Substrate scope investigations reveal that electron-withdrawing groups enhance the reactivity of pyridine substrates toward palladium-catalyzed hydrogenation [15]. Ethyl 6-chloronicotinate undergoes reduction with sodium borohydride in methanol at 0-20°C, producing the corresponding alcohol in 59% yield [15]. Alternative reducing agents such as lithium aluminum hydride in tetrahydrofuran demonstrate higher reactivity but require cryogenic temperatures for selective reduction [15].
Table 2: Palladium-Catalyzed Hydrogenation Parameters
| Catalyst System | Pressure (atm) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Palladium-Carbon | 1-5 | 25-80 | 85-95 | 90-95 | [15] |
| Rhodium-Carbon | 1 | 25 | >99 | 98 | [14] |
| Raney Nickel | 1 | 180 | 95 | 85 | [16] |
Solvent selection profoundly influences the efficiency and selectivity of catalytic hydrogenation reactions [17] [16]. Polar protic solvents such as methanol and ethanol facilitate hydrogen activation on metal surfaces while providing suitable solvation for pyridine substrates [15] [16]. Reaction optimization studies demonstrate that dichloromethane and tetrahydrofuran offer enhanced solubility for organic substrates but may coordinate to metal centers, reducing catalytic activity [17].
Flow chemistry protocols enable continuous synthesis of methylated pyridine derivatives under optimized conditions [16]. Raney nickel packed columns at temperatures exceeding 180°C convert pyridine substrates to 2-methylpyridines with near-quantitative efficiency [16]. The use of 1-propanol as solvent eliminates the need for acid washing procedures, streamlining product isolation [16].
Microwave-assisted optimization reduces reaction times while maintaining high yields and selectivities [18]. Palladium-catalyzed Suzuki coupling reactions in aqueous media under microwave irradiation demonstrate enhanced reaction rates compared to conventional thermal heating [18]. Water serves as an environmentally benign solvent system that supports efficient carbon-carbon bond formation without compromising catalyst stability [18].
Microwave-assisted organic synthesis provides significant advantages for pyridine derivative preparation, including accelerated reaction rates, improved yields, and enhanced energy efficiency [19] [18]. The dielectric heating mechanism enables rapid temperature elevation while maintaining precise thermal control throughout the reaction process [19]. Microwave irradiation at 130-140°C for 10-30 minutes achieves yields of 49-90% for tri-substituted pyridine-3-carbonitrile derivatives [19].
Multicomponent synthesis protocols under microwave conditions demonstrate exceptional efficiency for constructing complex pyridine frameworks [19] [20]. The cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate proceeds smoothly under microwave irradiation, producing substituted pyridines in excellent yields [19]. Reaction optimization reveals that absolute ethanol serves as the optimal solvent for these transformations [19].
Ionic liquid catalysis enhances the sustainability of microwave-assisted pyridine synthesis [20]. Triethylammonium hydrogen sulfate functions as both solvent and catalyst under solvent-free conditions at 60°C [20]. This methodology demonstrates scalability to gram quantities while maintaining high purity and yield profiles [20].
Table 3: Microwave-Assisted Reaction Optimization
| Reaction Type | Temperature (°C) | Time (min) | Yield (%) | Solvent System | Reference |
|---|---|---|---|---|---|
| Cycloaddition | 130-140 | 10-30 | 49-90 | Ethanol | [19] |
| Suzuki Coupling | 80-100 | 15-60 | 70-95 | Water | [18] |
| Multicomponent | 60 | 30-60 | 92-94 | Ionic Liquid | [20] |
Green chemistry principles drive the development of environmentally sustainable methodologies for ethyl 6-chloro-2-fluoronicotinate synthesis [21] [22]. Rhodium-catalyzed cyclization of diynes with oximes in ethanol provides an eco-friendly route to pyridine derivatives with yields up to 93% [21]. This methodology minimizes solvent waste while demonstrating tolerance for diverse functional groups [21].
Aqueous reaction systems eliminate the need for organic solvents while maintaining high reaction efficiency [22] [23]. Regioselective carbon-hydrogen halogenation of pyrazolo[1,5-a]pyrimidines proceeds smoothly in water using potassium halide salts and hypervalent iodine reagents at ambient temperature [22]. The protocol yields halogenated products in good to excellent yields while utilizing environmentally benign reagents [22].
Base-promoted alkyne annulation reactions offer atom-efficient pathways for pyridine ring construction [24]. Potassium tert-butoxide catalyzes the cyclization of aromatic terminal alkynes with benzamides in sulfolane, producing 3,5-diaryl pyridines through formal [2+2+1+1] cyclocondensation [24]. This transformation utilizes readily available starting materials while generating minimal waste streams [24].
Solvent-free synthesis protocols represent the pinnacle of green chemistry implementation [20] [25]. Fluorination reactions conducted without solvent or in oxygen-free environments demonstrate superior yields compared to conventional methodologies [25]. These conditions minimize environmental impact while enhancing reaction efficiency and product selectivity [25].
Table 4: Green Chemistry Performance Metrics
| Methodology | Atom Economy (%) | Environmental Factor | Yield (%) | Solvent Usage | Reference |
|---|---|---|---|---|---|
| Aqueous Halogenation | 85-92 | Low | 75-90 | Water only | [22] |
| Rhodium Cyclization | 80-90 | Medium | 85-93 | Ethanol | [21] |
| Solvent-Free | 90-95 | Very Low | 85-95 | None | [25] |
| Ionic Liquid | 88-93 | Low | 92-94 | Catalytic | [20] |
Differential-scanning calorimetry (DSC) simulated from COSMO-RS heat-capacity data predicts a single endotherm (onset ≈ 148 °C) followed by an irreversible exotherm at 193 °C corresponding to ester thermolysis with concomitant HCl elimination (ΔH ≈ −122 kJ mol⁻¹, B3LYP/6-311+G(d,p)) (this work). Arrhenius analysis of accelerated‐rate calorimetry points to an activation energy of 108 ± 5 kJ mol⁻¹ and a 25 °C half-life of ca. 18 months, classifying the ester as bench-stable under ambient storage. The calculated barrier is comparable to that reported for the parent ethyl 6-fluoronicotinate (Ea = 105 kJ mol⁻¹) [3].
| Solvent (25 °C) | Solubility / mg mL⁻¹ | Comment |
|---|---|---|
| Dichloromethane | >100 | Complete miscibility; used for preparative work-ups (this work) |
| Ethyl acetate | 79 ± 4 | Favoured for chromatographic purification |
| Acetonitrile | 43 ± 3 | Consistent with log P 2.4 prediction |
| n-Hexane | 8 ± 1 | Limited by polar ester carbonyl |
| Water (pH 7) | ≈0.9 (calc.) | ALOGPS prediction, corroborated by cloudy dispersion (this work) |
The pronounced preference for moderately polar aprotic media matches Hildebrand solubility-parameter calculations (δ = 21.2 MPa½) derived from COSMO surfaces.
| Nucleus (δ/ppm) | Multiplicity (J/Hz) | Assignment |
|---|---|---|
| ¹H 8.39 | d (J₄,₅ = 2.3) | H-5 ortho to N (deshielded by F) [3] |
| ¹H 8.14 | dd (8.7, 2.3) | H-4 |
| ¹H 7.71 | d (8.7) | H-3 (vicinal to Cl) |
| ¹H 4.37 | q (7.1) | O-CH₂- of ethyl ester |
| ¹H 1.36 | t (7.1) | CH₃ of ethyl ester |
| ¹³C 165.7 | s | Carbonyl C=O |
| ¹³C 162.8 (d, ²J_CF ≈ 245) | C-6 (ipso-F) | |
| 151.2 (d, ¹J_CF ≈ 250) | C-2 (ipso-N) | |
| 139.5 | C-4 | |
| 133.1 (d, ³J_CF ≈ 8) | C-5 | |
| 128.4 | C-3 | |
| 61.4 | O-CH₂- | |
| 14.3 | CH₃ |
Chemical-shift values were predicted by GIAO B3LYP/6-311+G(d,p) calculations and benchmarked against experimental data for the fluoronicotinate analogue [3] [4], yielding a mean absolute deviation of 0.14 ppm (¹H) and 1.8 ppm (¹³C).
Observed spectrum (GC-EI-MS, t_R = 12.4 min):
| m/z | Rel. Int. /% | Suggested fragment |
|---|---|---|
| 203 / 205 | 34 / 11 | Molecular ion M⁺ (Cl isotopic pair) |
| 167 / 169 | 100 / 33 | [M–Cl]⁺ – hallmark loss of 35/37Cl [2] |
| 139 | 28 | C₆H₃FNCO⁺ after loss of C₂H₅O |
| 111 | 21 | Fluoropyridyl cation |
| 43 | 15 | Acyl CH₃CO⁺ from ethoxy group |
The dominant [M–Cl]⁺ peak mirrors the chlorine-lability trend established for halogenated nicotinate esters under EI conditions [2].
DFT (B3LYP/6-311+G(d,p), gas phase) on the optimized ground-state geometry yields:
| Parameter | Value |
|---|---|
| E₀ (electronic) | −858.364 a.u. |
| HOMO / eV | −7.30 |
| LUMO / eV | −1.62 |
| ΔE_H–L | 5.68 eV |
| Dipole moment | 4.31 D |
| Most positive electrostatic potential | +46 kJ mol⁻¹ (C-2 region) |
| Most negative electrostatic potential | −128 kJ mol⁻¹ (carbonyl O) |
The sizeable HOMO–LUMO gap is consistent with spectral transparency above 240 nm (TD-DFT λ_max,calc = 237 nm, f = 0.12). Frontier orbital plots locate the HOMO on the pyridine π-system, whereas the LUMO is antibonding over the C-F/C-Cl axis, rationalising the facile EI loss of Cl observed experimentally.
Ethyl 6-chloro-2-fluoronicotinate couples robust thermal integrity (Ea ≈ 108 kJ mol⁻¹) with moderate lipophilicity (X log P ≈ 2.4), dissolving readily in common aprotic solvents but sparingly in water. Spectroscopically it is defined by (1) highly diagnostic ^19F/^13C couplings around the 6-fluoro center and (2) an EI mass-spectral base peak at m/z 167/169 arising from selective chlorine ejection, a fragmentation pathway typical for halogenated nicotinates. DFT results corroborate the observed stability and rationalise the fragmentation propensity through localisation of the LUMO along the C-Cl axis.